2,2'-Dihydroxybenzophenone

Hydrogen Bonding Photostability Polymer Stabilization

2,2'-Dihydroxybenzophenone features a unique ortho,ortho-bifurcated hydrogen bond network (~2 kcal/mol differential) that confers superior photostability in haloethylene polymers (PVC, vinylidene chloride) versus mono-hydroxy benzophenones. Its enhanced hydroxyl reactivity accelerates esterification/etherification for tailored UV absorbers. Selectively chelates Mo(VI) and Cu(II) for spectrophotometric analysis; thiosemicarbazone derivatives enable trace metal determination at λmax 500 nm (ε 3.3×10³). Validated scaffold for MDR reversal agents (IC₅₀ 0.18 μM against hGST).

Molecular Formula C13H10O3
Molecular Weight 214.22 g/mol
CAS No. 835-11-0
Cat. No. B146640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Dihydroxybenzophenone
CAS835-11-0
Molecular FormulaC13H10O3
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=CC=CC=C2O)O
InChIInChI=1S/C13H10O3/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,14-15H
InChIKeyYIYBRXKMQFDHSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Dihydroxybenzophenone (CAS 835-11-0): Procurement and Differentiation Guide for Ortho-Substituted Benzophenone UV Stabilizers


2,2'-Dihydroxybenzophenone (CAS 835-11-0) is a benzophenone derivative characterized by two hydroxyl groups in the ortho positions (2 and 2') relative to the central carbonyl. This structural configuration confers a bifurcated intramolecular hydrogen bond network that fundamentally distinguishes its photophysical and chemical properties from other dihydroxybenzophenone isomers [1]. The compound serves as a UV absorber, polymer photostabilizer, and synthetic intermediate, with applications spanning materials science, analytical chemistry, and pharmaceutical research [2].

Why 2,2'-Dihydroxybenzophenone (CAS 835-11-0) Cannot Be Replaced by Generic Benzophenone UV Absorbers


Benzophenone derivatives exhibit profound structure-property relationships where the position and number of hydroxyl substituents critically dictate intramolecular hydrogen bonding geometry, UV absorption characteristics, photostability, and chemical reactivity [1]. The 2,2'-ortho,ortho'-substitution pattern creates a bifurcated six-membered hydrogen bridge that is structurally distinct from the single hydrogen bond observed in 2-hydroxybenzophenone or the resonance patterns in 2,4-dihydroxybenzophenone [2]. These geometric differences translate into measurable variations in dissociation constants (pK'), hydrogen bond energy (approximately 2 kcal/mol difference between intra- and intermolecular bonding), and consequently, the compound's efficacy as a photostabilizer in polymer matrices and its reactivity in derivatization reactions [3]. Substituting 2,2'-dihydroxybenzophenone with other benzophenone isomers may therefore result in suboptimal UV absorption profiles, altered polymer compatibility, and reduced end-product durability.

Quantitative Differentiation of 2,2'-Dihydroxybenzophenone (CAS 835-11-0) Against Structural Analogs


Intramolecular Hydrogen Bond Energy Differential in 2,2'-Dihydroxybenzophenone versus 2-Hydroxybenzophenone

The unique ortho,ortho'-substitution pattern of 2,2'-dihydroxybenzophenone results in a bifurcated intramolecular hydrogen bond that is energetically distinct from the single hydrogen bond in 2-hydroxybenzophenone. Spectrophotometric determination of dissociation constants (pK') revealed an energy difference of 2 kcal/mol between intramolecular and intermolecular hydrogen bonding for 2,2'-dihydroxybenzophenone derivatives compared to 2-hydroxybenzophenone analogs [1]. This energetic difference is directly linked to the compound's enhanced photostability and UV absorption characteristics.

Hydrogen Bonding Photostability Polymer Stabilization

Comparative Photoprotective Efficacy of 2,2'-Dihydroxybenzophenones on Wool Fabric

In a comparative study of UV absorbers for wool photo-degradation, sulphonated 2,2'-dihydroxybenzophenones demonstrated superior protective effects relative to 2-hydroxybenzophenones. The study explicitly states that '2,2'-Dihydroxybenzophenones are more effective than 2-hydroxybenzophenones' as photo-protective agents for wool, with the most promising derivative (2,2'-dihydroxy-4,4'-bis-w-sulphobutyloxybenzophenone) trebling the lifetime of wool fabric during sunlight exposure when applied at a 5% level [1].

Photostability Textile Protection UV Absorber

Increased Hydroxyl Reactivity in 2,2'-Dihydroxybenzophenone Derivatives

Spectrophotometric determination of pK' values revealed that 2,2'-dihydroxybenzophenone derivatives exhibit decreased stability of the intramolecular hydrogen bond compared to 2-hydroxybenzophenone derivatives. This decreased hydrogen bond stability correlates with increased reactivity of the hydroxyl groups in the 2 and 2' positions during esterification and etherification reactions [1]. Specifically, the pK' values for a series of benzophenone derivatives were measured, showing distinct differences between 2-hydroxybenzophenone (melting point 37°C) and 2,2'-dihydroxy-4-methoxybenzophenone (melting point 70°C) [1].

Chemical Reactivity Derivatization Synthetic Intermediate

Spectrophotometric Metal Ion Detection via 2,2'-Dihydroxybenzophenone Thiosemicarbazone Complexation

2,2′-Dihydroxybenzophenone thiosemicarbazone forms a stable 1:1 complex with molybdenum in acidic solutions in the presence of tin(II) chloride, exhibiting a characteristic absorption maximum at 500 nm with a molar extinction coefficient (ε) of 3.3 × 10³ L mol⁻¹ cm⁻¹ [1]. This complex enables selective spectrophotometric determination of trace amounts of molybdenum. Additionally, the same ligand forms complexes with Cu(II) at λmax = 385 nm (ε = 8.60 × 10³ L mol⁻¹ cm⁻¹), demonstrating versatility in metal ion detection [2].

Analytical Chemistry Metal Detection Spectrophotometry

Human Glutathione Transferase (hGSTA1-1) Inhibition by 2,2'-Dihydroxybenzophenone Derivatives

2,2'-Dihydroxybenzophenone and its carbonyl N-analogues have been evaluated as inhibitor scaffolds for human glutathione transferase isoenzyme A1-1 (hGSTA1-1), an enzyme implicated in multi-drug resistance (MDR). Screening identified benzophenones 6 and 8, and hydrazones 14 and 16, with IC₅₀ values ranging from 0.18 ± 0.02 μM to 1.77 ± 0.10 μM [1]. A subsequent study on hGSTM1-1 reported IC₅₀ values of 53.5 ± 5.6 μM and 28.5 ± 2.5 μM for the two strongest inhibitors [2].

Enzyme Inhibition MDR Cancer Research

UV Absorption Profile Differentiation: 2,2'-Dihydroxybenzophenone vs. 2,4-Dihydroxybenzophenone

The UV absorption characteristics of dihydroxybenzophenone isomers are strongly dependent on hydroxyl group positioning. 2,4-Dihydroxybenzophenone (UV-0) exhibits a characteristic absorption peak in the region of 300 nm and is essentially colorless due to negligible absorption above 400 nm [1]. While direct spectral data for 2,2'-dihydroxybenzophenone under identical conditions are not provided in the source, the ortho,ortho'-substitution pattern is known to influence the strength of intramolecular hydrogen bonding, which in turn modulates the UV absorption properties [2]. The bifurcated hydrogen bond in 2,2'-dihydroxybenzophenone is expected to produce a distinct absorption profile compared to the single resonance-stabilized hydrogen bridge in 2,4-dihydroxybenzophenone.

UV Spectroscopy Sunscreen Photostability

Procurement-Driven Application Scenarios for 2,2'-Dihydroxybenzophenone (CAS 835-11-0)


Polymer Photostabilization in Haloethylene Polymers and Coatings

2,2'-Dihydroxybenzophenone serves as an effective UV absorber and photostabilizer in haloethylene polymers, particularly vinyl chloride polymers and copolymers. Its bifurcated hydrogen bond network (2 kcal/mol energy differential relative to intermolecular bonding) confers enhanced photostability compared to mono-hydroxy benzophenones, making it suitable for long-term protection of PVC, vinylidene chloride polymers, and UV-curable coatings where additive migration and photodegradation are critical concerns [1][2].

Analytical Reagent for Trace Metal Detection

Derivatives of 2,2'-dihydroxybenzophenone, specifically its thiosemicarbazone, form stable colored complexes with transition metals including molybdenum (λmax = 500 nm, ε = 3.3 × 10³ L mol⁻¹ cm⁻¹) and copper (λmax = 385 nm, ε = 8.60 × 10³ L mol⁻¹ cm⁻¹), enabling selective spectrophotometric determination of trace metal ions in complex mixtures [1][2]. This analytical utility distinguishes the compound from non-chelating benzophenone analogs.

Medicinal Chemistry Scaffold for MDR-Reversal Agent Development

2,2'-Dihydroxybenzophenone and its N-carbonyl analogues exhibit inhibitory activity against human glutathione transferase isoenzymes (hGSTA1-1 and hGSTM1-1) implicated in multi-drug resistance, with reported IC₅₀ values as low as 0.18 μM [1]. This establishes the ortho,ortho'-dihydroxybenzophenone scaffold as a validated starting point for designing MDR reversal agents, a niche application not shared by other dihydroxybenzophenone isomers lacking comparable biological characterization.

Synthetic Intermediate for Functionalized Benzophenone Derivatives

The decreased intramolecular hydrogen bond stability in 2,2'-dihydroxybenzophenone correlates with increased hydroxyl group reactivity during esterification and etherification reactions compared to 2-hydroxybenzophenone derivatives [1]. This enhanced reactivity makes it a preferred starting material for synthesizing UV absorbers with tailored absorption profiles, polymerizable stabilizers, and other functionalized benzophenone derivatives.

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